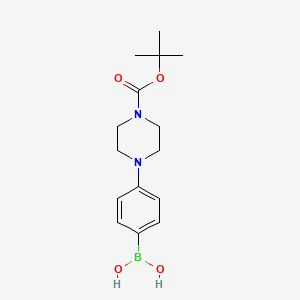

4-(4-BOC-Piperazino)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGOBSWUEXKOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411922 | |

| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457613-78-4 | |

| Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organoboron compounds have emerged as exceptionally versatile and powerful tools. This guide focuses on a particularly valuable building block: 4-(4-BOC-Piperazino)phenylboronic acid . This compound has garnered significant attention in medicinal chemistry and materials science due to its unique structural features, which combine a reactive boronic acid moiety with a protected piperazine ring. This combination makes it an ideal reagent for introducing the piperazine motif into complex molecules, a common feature in many biologically active compounds.

This technical guide will provide a comprehensive overview of the chemical properties, applications, and handling of this compound, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

This compound is a white to off-white solid that is valued for its stability and ease of handling in the laboratory. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the piperazine nitrogen is crucial, as it prevents unwanted side reactions and allows for selective deprotection later in a synthetic sequence.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃BN₂O₄ | [1] |

| Molecular Weight | 306.17 g/mol | [1] |

| CAS Number | 457613-78-4 | [1] |

| Melting Point | 187-189 °C | [2] |

| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

The general transformation involves the reaction of an organoboron compound (in this case, our boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each unique substrate combination, the following protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction.

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a widely used inorganic base that is effective in activating the boronic acid for transmetalation.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

Analytical Characterization

The identity and purity of this compound and its coupling products are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the piperazine protons, and the tert-butyl protons of the BOC group. The integration of these signals can be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the BOC-protected piperazine moiety into a wide range of organic molecules. This capability is of particular importance in the fields of drug discovery and materials science, where the precise construction of complex molecular architectures is paramount. A thorough understanding of its chemical properties, reaction conditions, and handling procedures, as outlined in this guide, will enable researchers to effectively utilize this powerful synthetic tool.

References

-

4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Organoboron compounds. (n.d.). Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic acid (CAS 457613-78-4): A Key Intermediate in Modern Drug Discovery

Executive Summary: 4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional synthetic building block of significant interest to medicinal chemists and drug development professionals. It synergistically combines the structural features of a phenylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with a BOC-protected piperazine moiety, a "privileged scaffold" frequently found in centrally active and anti-infective agents.[1] This guide provides a comprehensive technical overview of its properties, synthesis, core applications, and handling, designed to empower researchers in its effective utilization for the synthesis of complex molecular architectures and novel therapeutic candidates.

Introduction: A Fusion of Two Privileged Scaffolds

In the landscape of modern synthetic and medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates due to their favorable physicochemical properties and versatile binding capabilities. This compound represents the strategic fusion of two such fragments:

-

The Phenylboronic Acid Moiety: Organoboron compounds, particularly arylboronic acids, are indispensable tools in organic synthesis.[2] Their prominence is largely due to their central role in the Suzuki-Miyaura cross-coupling reaction, a robust and highly tolerant method for forming carbon-carbon bonds.[3][4] This allows for the precise and predictable assembly of complex biaryl structures, which are common in pharmaceuticals.

-

The N-Boc-Piperazine Moiety: The piperazine ring is a classic example of a "privileged scaffold," appearing in a vast number of FDA-approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] The tert-butoxycarbonyl (BOC) protecting group on one of the nitrogen atoms provides a crucial synthetic handle. It deactivates one amine, allowing the other to be selectively functionalized, and can be cleanly removed under acidic conditions for subsequent elaboration.[1]

This molecule is, therefore, not merely a reagent but a strategic component designed for modular drug discovery, enabling the direct installation of a versatile piperazine unit onto an aromatic core.

Caption: Generalized workflow for synthesizing the title compound.

The Role of Pinacol Esters

Researchers will frequently encounter the pinacol ester derivative of this compound (CAS 470478-90-1). [5][6]Boronic acids can undergo self-condensation (dehydration) to form boroxines. Converting them to their pinacol esters protects the boronic acid moiety, enhancing stability for long-term storage and often improving solubility in organic solvents used for cross-coupling reactions. The ester is readily cleaved in situ during the Suzuki reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the BOC-piperazinophenyl group into a target molecule (Ar-X).

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester|470478-90-1|MSDS [dcchemicals.com]

- 6. scbt.com [scbt.com]

4-(4-BOC-Piperazino)phenylboronic acid molecular weight and formula

An In-depth Technical Guide to 4-(4-BOC-Piperazino)phenylboronic acid

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure synergistically combines two highly valued chemical motifs: the phenylboronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, and the N-BOC-piperazine moiety, a "privileged scaffold" frequently found in bioactive molecules.[1][2] The tert-butyloxycarbonyl (BOC) protecting group offers synthetic flexibility, enabling selective reactions at the piperazine nitrogen after deprotection, while the boronic acid functional group serves as a versatile handle for the construction of complex bi-aryl systems.[3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, grounded in established chemical principles.

Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃BN₂O₄ | [4][5] |

| Molecular Weight | 306.17 g/mol | [4][5] |

| CAS Number | 457613-78-4 | [4][5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 187-189 °C | [5] |

| IUPAC Name | [4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | [4] |

Synthesis and Purification: A Palladium-Catalyzed Approach

The most common and efficient synthesis of this compound and its derivatives involves a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation. This method utilizes a palladium catalyst to couple an aryl halide (in this case, a brominated precursor) with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester, which can then be hydrolyzed to the desired boronic acid. The pinacol ester is often isolated as a stable intermediate.[6]

The causality behind this choice of methodology lies in the high functional group tolerance and efficiency of palladium catalysis. The use of 1-Boc-4-(4-bromophenyl)piperazine as a starting material is strategic; the BOC group is stable under these reaction conditions, ensuring that the borylation occurs exclusively at the carbon-bromine bond.[6]

Experimental Protocol: Synthesis of the Pinacol Ester Intermediate[6]

-

To a solution of 1-Boc-4-(4-bromophenyl)piperazine (e.g., 5.86 mmol) in a suitable solvent like 1,4-dioxane (40 mL), add bis(pinacolato)diboron (9.37 mmol) and a base such as potassium acetate (17.59 mmol).

-

Purge the reaction mixture with an inert gas (e.g., argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.58 mmol).

-

Seal the reaction vessel and heat the mixture (e.g., to 110 °C) for several hours (typically 6-12 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound pinacol ester, which can be purified by column chromatography or recrystallization.[6]

Caption: Workflow for the synthesis of the boronic acid pinacol ester.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This is the first line of analysis. The spectrum should show characteristic signals for the aromatic protons on the phenyl ring (typically in the 6.9-7.8 ppm range), distinct signals for the two sets of non-equivalent methylene protons on the piperazine ring (around 3.2-3.6 ppm), and a strong singlet for the nine protons of the BOC group (around 1.4-1.5 ppm).[6][7] The B(OH)₂ protons often appear as a broad singlet which may exchange with solvent.

-

¹³C NMR : Confirms the carbon skeleton, showing signals for the aromatic carbons, the piperazine carbons, the BOC carbonyl carbon, and the carbons of the tert-butyl group.

-

¹¹B NMR : This technique is highly specific for boron-containing compounds and is particularly useful for monitoring the conversion of the boronic acid to a boronate ester.[8] It provides a single, sharp signal at a characteristic chemical shift that confirms the presence and electronic environment of the boron atom.

-

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the calculated exact mass (306.1750874 Da) to within a few parts per million (ppm).[4]

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A pure sample will typically show a single major peak under various detection methods (e.g., UV-Vis at different wavelengths).

Caption: A logical workflow for the analytical validation of the compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating bi-aryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][9]

Mechanism of Action in Synthesis: In a typical Suzuki coupling, the boronic acid is activated by a base. The resulting boronate species then enters a catalytic cycle with a palladium(0) complex. The cycle involves oxidative addition of an aryl halide to the palladium center, followed by transmetalation with the boronate and concluding with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] By using this compound, medicinal chemists can readily introduce this valuable scaffold into a target molecule, often improving its pharmacokinetic properties, such as solubility and bioavailability.

Caption: Role in Suzuki-Miyaura cross-coupling to form bi-aryl structures.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

Hazards : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a dry, cool place away from oxidizing agents. Recommended storage is at room temperature.[6]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its well-defined molecular architecture. It provides a reliable and versatile platform for constructing complex molecules through robust and predictable chemical transformations like the Suzuki-Miyaura coupling. Its combination of a protected piperazine pharmacophore and a reactive boronic acid handle ensures its continued relevance and application in the demanding fields of drug discovery and advanced materials synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5). Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Retrieved from [Link]

-

Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6248. Retrieved from [Link]

-

Chapin, B. M., & Zavalij, P. Y. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]

-

Wadsam, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556–2565. Retrieved from [Link]

-

Wadsam, S., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(3), 473. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H23BN2O4 | CID 5233014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | C16H23BN2O5 | CID 46739532 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-(4-BOC-Piperazino)phenylboronic Acid

Introduction: The Critical Role of Solubility in Drug Development

4-(4-BOC-Piperazino)phenylboronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery. Its solubility in various organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, and formulation. A comprehensive understanding of its solubility profile is paramount for process optimization, ensuring reaction efficiency, and enabling viable formulation strategies. This guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical considerations and a detailed experimental protocol to empower researchers to generate this critical data in-house.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃BN₂O₄ | |

| Molecular Weight | 306.17 g/mol | |

| Melting Point | 187-189 °C | |

| Structure | A phenylboronic acid moiety linked to a BOC-protected piperazine ring. | - |

The presence of the polar boronic acid group, capable of hydrogen bonding, and the larger, more nonpolar BOC-piperazine tail gives the molecule a somewhat amphiphilic character. This structure suggests that its solubility will be highly dependent on the nature of the organic solvent.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a useful starting point. Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid group, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have high dielectric constants and can solvate the polar portions of the molecule. The bulky BOC group might favor solubility in more sterically accommodating solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents due to the polar boronic acid and piperazine functionalities.

-

Ethereal Solvents (e.g., THF, Dioxane): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they may offer moderate solubility.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and may provide reasonable solubility.

A significant challenge with arylboronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides. This process can be influenced by the solvent and temperature, potentially complicating solubility measurements by introducing a less soluble species into the equilibrium.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in a range of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.

Diagram of the Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow them to stand for a short period.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Solute:

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, with High-Performance Liquid Chromatography (HPLC) being the method of choice for its accuracy and specificity.

-

HPLC Method Development: A validated reverse-phase HPLC method with UV detection is required. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be set to the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase). Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table. Researchers can use the following template to record their findings.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Observations |

| Methanol | 32.7 | Experimental Value | |

| Ethanol | 24.5 | Experimental Value | |

| Isopropanol | 19.9 | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | |

| Acetonitrile | 37.5 | Experimental Value | |

| Acetone | 20.7 | Experimental Value | |

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | |

| Dichloromethane (DCM) | 9.1 | Experimental Value | |

| Ethyl Acetate | 6.0 | Experimental Value | |

| Toluene | 2.4 | Experimental Value | |

| Hexanes | 1.9 | Experimental Value |

Interpreting the Results: Structure-Solubility Relationship

The relationship between solvent properties and the measured solubility provides valuable insights for practical applications.

Caption: Factors influencing the solubility of the target compound.

By correlating the experimental solubility data with solvent properties such as the dielectric constant, polarity index, and hydrogen bonding capacity, a predictive model for the behavior of this compound in other solvent systems can be developed. This understanding is invaluable for selecting appropriate solvents for chemical reactions, crystallization, and formulation development.

Conclusion

While a definitive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol for its determination. By following the outlined procedures, researchers can confidently generate high-quality, reliable solubility data. This information is not merely a set of physical constants but a critical tool for advancing drug discovery and development projects that utilize this important chemical intermediate.

References

-

PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 5233014. [Link]

Stability of 4-(4-BOC-Piperazino)phenylboronic acid under acidic/basic conditions

Introduction

4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile building block, incorporating a BOC-protected piperazine moiety and a phenylboronic acid group. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets.[1][2] The phenylboronic acid functionality is crucial for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and also exhibits unique interactions with biological systems, such as forming reversible covalent bonds with diols.[3][4]

The utility of this compound in multi-step syntheses and its potential application in drug development necessitate a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and providing protocols for stability assessment.

Molecular Structure and Key Functional Groups

The stability of this compound is dictated by the chemical reactivity of its three key components: the tert-butyloxycarbonyl (BOC) protecting group, the piperazine ring, and the phenylboronic acid moiety.

Caption: Key functional groups of this compound.

Stability Under Acidic Conditions

Under acidic conditions, the primary point of vulnerability for this compound is the BOC protecting group. The phenylboronic acid moiety can also undergo degradation, albeit typically under more forcing conditions.

Mechanism of BOC Deprotection

The BOC group is notoriously labile to acid.[5] The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the carbamate, followed by a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free piperazine amine.[5]

Caption: Mechanism of acid-catalyzed BOC deprotection.

The rate of BOC deprotection is highly dependent on the acid concentration, with studies showing a second-order dependence on HCl concentration.[6] Common reagents for BOC removal include trifluoroacetic acid (TFA) in dichloromethane (DCM) and HCl in dioxane or methanol.[7]

Protodeboronation of Phenylboronic Acid

Arylboronic acids can undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This process can be catalyzed by acid. The mechanism involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, ultimately leading to the loss of boric acid and the formation of the corresponding arene (in this case, BOC-piperazinylbenzene).

While possible, acid-catalyzed protodeboronation of simple arylboronic acids is generally slower than BOC deprotection. However, for heteroaromatic boronic acids containing a basic nitrogen, the situation can be more complex due to the formation of zwitterionic species that can be more reactive towards protodeboronation under neutral pH conditions.[8]

Table 1: Predicted Stability Profile under Acidic Conditions

| pH Range | Primary Degradation Pathway | Secondary Degradation Pathway | Predicted Stability |

| < 1 | Rapid BOC Deprotection | Protodeboronation | Very Low |

| 1 - 4 | BOC Deprotection | Minor Protodeboronation | Low |

| 4 - 6 | Slow BOC Deprotection | Negligible Protodeboronation | Moderate |

Stability Under Basic Conditions

Under basic conditions, the stability profile of this compound is inverted compared to acidic conditions. The BOC group is generally stable, while the phenylboronic acid moiety becomes more susceptible to degradation.

Stability of the BOC Group

The BOC protecting group is known for its robustness towards basic hydrolysis and many nucleophiles.[9] Carbamates, in general, are more stable to base-catalyzed hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[10][11] N,N-disubstituted carbamates, such as the one in the title compound, are particularly stable.[12]

Degradation of Phenylboronic Acid

The primary degradation pathway for arylboronic acids under basic conditions is protodeboronation.[8] The mechanism involves the formation of a boronate species (Ar-B(OH)3-) upon reaction with hydroxide ions. This tetrahedral boronate is then believed to react with a proton source (like water) in the rate-determining step, leading to the cleavage of the C-B bond.[8]

Caption: Mechanism of base-catalyzed protodeboronation.

The presence of electron-withdrawing groups on the aromatic ring can accelerate this process. While the BOC-piperazino group is generally considered electron-donating, the overall electronic effects and the influence of the piperazine nitrogen's basicity on the local pH environment at the boronic acid could modulate the rate of protodeboronation.

Oxidative Degradation

Both the piperazine ring and the phenylboronic acid moiety are susceptible to oxidative degradation.[13][14] The nitrogen atoms in the piperazine ring can be oxidized, and the carbon-boron bond can be cleaved by oxidative processes. This degradation can be initiated by heat, light, or the presence of trace metal ions.

Table 2: Predicted Stability Profile under Basic Conditions

| pH Range | Primary Degradation Pathway | Secondary Degradation Pathway | Predicted Stability |

| 8 - 10 | Slow Protodeboronation | Potential Oxidation | Moderate to High |

| 10 - 12 | Protodeboronation | Potential Oxidation | Moderate |

| > 12 | Increased rate of Protodeboronation | Potential Oxidation | Low |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% and 30% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C.

-

Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Prior to analysis, neutralize the acidic and basic samples.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. It is predicted to be most stable in the neutral to slightly basic pH range (pH 7-9). Under acidic conditions, the primary degradation pathway is the cleavage of the BOC protecting group, leading to the formation of (4-(piperazin-1-yl)phenyl)boronic acid. Under basic conditions, the molecule is susceptible to protodeboronation, resulting in the formation of 1-(tert-butoxycarbonyl)-4-phenylpiperazine. Both the piperazine and boronic acid moieties are also prone to oxidative degradation. A thorough forced degradation study is essential to fully characterize the stability profile of this important building block and to develop appropriate handling, storage, and reaction conditions.

References

- Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- Stelzer, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 856-877.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

-

Protodeboronation. In Wikipedia. Retrieved January 8, 2026, from [Link]

- Christiaens, F., et al. (1998). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytica Chimica Acta, 369(1-2), 163-172.

- Denny, M. K., & Bar-Nahum, I. (2016). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 81(17), 7791-7796.

- Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 263-267.

- Sikorski, D., et al. (2019). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry, 43(3), 1365-1375.

- Sadeghpour, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 528-537.

- Blacker, A. J., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1349-1355.

- Gobbi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1229-1239.

- BenchChem. (2025).

- Blacker, A. J., et al. (2010).

- Smolecule. (n.d.). Buy 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid | 1315353-37-7.

- Sadeghpour, M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 528-537.

- Protodeboron

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543.

- Protodeboronation and its application in synthesis.

- A Review on Analytical Methods for Piperazine Determin

- Process for the preparation of substituted phenylboronic acids. US6576789B1.

- Atilgan, S., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Chemosensors, 11(2), 92.

- Windsor, I. W., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Journal of Medicinal Chemistry, 61(21), 9495-9513.

- Gobbi, S., et al. (2022).

- Analytical Methods. RSC Publishing.

- (4-(Piperazin-1-yl)phenyl)boronic acid. Sigma-Aldrich.

- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- BenchChem. (2025).

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- 4-Aminophenylboronic acid. ChemicalBook.

- 4-(4-Methylpiperazin-1-yl)phenylboronic acid. Apollo Scientific.

- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI.

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.

- Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).

- 4-Aminophenylboronic acid. PubChem.

- Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety

- Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.

- (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride. BLD Pharm.

- (4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride. BLD Pharm.

- Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI.

- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. NIH.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Buy 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid | 1315353-37-7 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 4-(4-BOC-Piperazino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(4-BOC-Piperazino)phenylboronic acid is a bifunctional synthetic building block of significant interest in the pharmaceutical and agrochemical industries. Its structure uniquely combines a versatile arylboronic acid moiety with a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group. The piperazine heterocycle is a common scaffold in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a linker to modulate biological activity.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and the strategic manipulation of its protective group.

Physicochemical Properties and Handling

A solid understanding of the chemical and physical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₂₃BN₂O₄[2][3] |

| Molecular Weight | 306.17 g/mol [2][3] |

| Appearance | Typically a solid |

| CAS Number | 457613-78-4[2][3] |

Stability Considerations:

Arylboronic acids, while generally stable, can be susceptible to certain degradation pathways, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[4] This process can be influenced by factors such as pH, temperature, and the electronic nature of the aryl ring.[4] For sensitive substrates or challenging coupling reactions, the corresponding boronic esters, such as pinacol esters, can offer enhanced stability and are often used as alternatives.[5][6] It is advisable to store this compound in a cool, dry place under an inert atmosphere to minimize degradation.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[7][8][9][10]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.1-1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of the inert gas.[11]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[11][12]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Orthogonal Reactivity: The BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[13] This orthogonality is a key feature of this compound, allowing for the unmasking of the piperazine nitrogen after the C-C bond-forming reaction.

Deprotection of the BOC Group

The BOC group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or an alcohol.[13][14]

General Protocol for BOC Deprotection:

-

Dissolution: Dissolve the BOC-protected compound in a suitable solvent (e.g., DCM, dioxane, or methanol).

-

Acid Addition: Add the acidic reagent (e.g., TFA or a solution of HCl) to the reaction mixture, often at 0 °C to control any potential exotherm.

-

Reaction: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is typically concentrated under reduced pressure. If a volatile acid like TFA is used, it can be removed by co-evaporation with a suitable solvent. For non-volatile acids, a basic work-up may be necessary to neutralize the acid and isolate the free amine.

It is important to consider that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate.[13] The use of scavengers, such as triethylsilane or anisole, can mitigate this side reaction.

Applications in Drug Discovery

The structural motif derived from this compound is prevalent in a multitude of biologically active compounds. The ability to readily form a biaryl linkage via the Suzuki-Miyaura reaction, followed by deprotection and subsequent functionalization of the piperazine nitrogen, provides a powerful and convergent strategy for the synthesis of complex molecules. This approach is frequently employed in the development of kinase inhibitors, receptor modulators, and other therapeutic agents.[1][15][16]

Conclusion

This compound is a highly valuable and versatile building block in contemporary organic synthesis. Its reactivity is dominated by the reliable and efficient Suzuki-Miyaura cross-coupling, enabling the construction of intricate molecular architectures. The presence of the acid-labile BOC protecting group provides an orthogonal handle for further synthetic transformations, making this reagent a cornerstone in the design and synthesis of novel compounds for drug discovery and development. A thorough understanding of its reactivity profile, stability, and the nuances of the associated reaction protocols is essential for its successful application in the laboratory.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ScienceDirect. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

FDU. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

RSC Publishing. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]

-

ResearchGate. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

PubChemLite. 4-(4-boc-piperazine-1-carbonyl)phenylboronic acid (C16H23BN2O5). [Link]

-

PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicreactions.org [organicreactions.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. reddit.com [reddit.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(4-BOC-Piperazino)phenylboronic Acid

Abstract

4-(4-BOC-Piperazino)phenylboronic acid is a critical building block in contemporary medicinal chemistry, prized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures inherent to many pharmacologically active molecules. This guide provides an in-depth, technically-grounded overview of a robust and widely adopted synthetic strategy for its preparation. We will dissect a validated two-step sequence, beginning with the nucleophilic aromatic substitution (SNAr) to form an aryl bromide intermediate, followed by a palladium-catalyzed Miyaura borylation. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed, self-validating experimental protocols, and addresses key process considerations for researchers, chemists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, This compound (1) , identifies the carbon-boron (C-B) and the aryl carbon-nitrogen (C-N) bonds as the key strategic disconnections.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a convergent and efficient synthetic pathway:

-

C-N Bond Formation: Coupling commercially available 1-BOC-piperazine with a suitable 4-halophenyl precursor. 4-Bromofluorobenzene is an excellent choice as the fluorine atom is highly activated towards nucleophilic aromatic substitution.

-

C-B Bond Formation: Converting the aryl bromide intermediate into the corresponding boronic acid derivative. The Miyaura borylation reaction, which installs a pinacol boronate ester, is the method of choice due to its high functional group tolerance and operational simplicity.[1] This ester serves as a stable, isolable precursor to the final boronic acid.

-

Deprotection: Hydrolysis of the pinacol boronate ester to yield the final boronic acid.

This strategy avoids the use of highly reactive organometallic reagents like Grignard or organolithium species, which would not be compatible with the ester functionality of the BOC protecting group.[2]

Synthetic Workflow: From Starting Materials to Final Product

The selected pathway is a reliable two-step process that consistently delivers high yields of the target compound. The overall workflow involves the synthesis of the pinacol ester intermediate followed by its hydrolysis.

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (Pinacol Ester Intermediate)

This stage involves the palladium-catalyzed cross-coupling of the aryl bromide intermediate with bis(pinacolato)diboron (B₂pin₂).

A. Reaction Principle: The Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond between an aryl halide and a diboron reagent, catalyzed by a palladium complex.[1][3][4] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, making it superior to methods requiring cryogenic temperatures or strongly basic organometallics.[2][3]

B. Mechanistic Insight

The catalytic cycle, while subject to ongoing research, is generally understood to proceed through several key steps.[3][5]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) complex.

-

Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent. The accepted role of the base is to form a more nucleophilic 'boryl' species or to facilitate ligand exchange on the palladium center, making it more susceptible to transmetalation.[3] This step transfers the boryl group to the palladium complex, displacing the halide.

-

Reductive Elimination: The final step involves the reductive elimination of the aryl boronate ester product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

DFT calculations suggest that the transmetalation may proceed via a σ-bond metathesis between the diboron reagent and a cationic palladium-aryl species.[5][6][7]

C. Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 1-BOC-4-(4-bromophenyl)piperazine | 341.25 | 2.0 g | 5.86 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 2.3 g | 9.06 | 1.55 |

| Potassium Acetate (KOAc), anhydrous | 98.14 | 1.7 g | 17.32 | 2.95 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 428 mg | 0.58 | 0.1 |

| 1,4-Dioxane, anhydrous | - | 40 mL | - | - |

Procedure:

-

Inert Atmosphere: To a sealable reaction tube or a round-bottom flask equipped with a reflux condenser, add 1-BOC-4-(4-bromophenyl)piperazine (2.0 g), bis(pinacolato)diboron (2.3 g), and potassium acetate (1.7 g).

-

Solvent Addition: Add anhydrous 1,4-dioxane (40 mL).

-

Degassing: Seal the vessel and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Briefly open the vessel under a positive pressure of inert gas and add the Pd(dppf)Cl₂ catalyst (428 mg).

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 6-8 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl bromide.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL) and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL) to remove residual dioxane and inorganic salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure pinacol ester as a white solid.[8]

-

Expected Yield: ~85-95%[8]

Part II: Synthesis of this compound

The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid.

A. Reaction Principle: Hydrolysis of Boronate Esters

Pinacol esters are generally stable to chromatography and ambient conditions but can be readily hydrolyzed to the corresponding boronic acids.[9] This transformation is typically achieved under acidic conditions.[10] While various methods exist, including transesterification, simple acidic hydrolysis is often sufficient and straightforward for this substrate.[9][10][11][12]

B. Experimental Protocol

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Pinacol Ester Intermediate (3) | 388.31 | 2.0 g | 5.15 |

| Acetone | - | 20 mL | - |

| Hydrochloric Acid (e.g., 2 M aq.) | - | ~10 mL | - |

| Diethyl Ether or MTBE | - | As needed | - |

Procedure:

-

Dissolution: Dissolve the pinacol ester intermediate (2.0 g) in acetone (20 mL) in a round-bottom flask.

-

Hydrolysis: Add 2 M aqueous HCl (10 mL) to the solution and stir vigorously at room temperature for 2-4 hours. The boronic acid product is often less soluble and may begin to precipitate.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

-

Isolation:

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities and pinacol byproduct.

-

If no precipitate forms, concentrate the mixture under reduced pressure to remove the acetone. The aqueous residue can then be extracted with an organic solvent like ethyl acetate. The desired product may precipitate upon concentration or pH adjustment.

-

-

Drying: Dry the resulting solid under vacuum. The final product, this compound, should be obtained as a white to off-white solid.

Expected Yield: >90%

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are essential:

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), piperazine protons (two multiplets or broad singlets), and the BOC group (a singlet at ~1.4-1.5 ppm). The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | Signals for the aromatic carbons (including the carbon bearing the boron, which may be broad), piperazine carbons, and the BOC group (quaternary and methyl carbons). |

| Mass Spec (MS) | Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula (C₁₅H₂₃BN₂O₄).[13] |

| Melting Point | A sharp melting point indicates high purity. Literature value is approximately 187-189 °C.[13] |

Conclusion

The described two-step synthetic sequence, leveraging a nucleophilic aromatic substitution followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis, represents a highly efficient, scalable, and reliable method for producing high-purity this compound. The deliberate choice of the pinacol ester intermediate ensures stability and ease of purification. By understanding the mechanistic underpinnings of each transformation, researchers can effectively troubleshoot and optimize this synthesis for applications in pharmaceutical research and development.

References

-

Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: Organometallics (2010) URL: [Link]

-

Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: ResearchGate (2010) URL: [Link]

-

Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: ACS Publications URL: [Link]

-

Title: Conversion of aryl pinacol boronates to their boronic acid analogues... Source: ResearchGate URL: [Link]

-

Title: Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org URL: [Link]

-

Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: NIH National Library of Medicine URL: [Link]

-

Title: Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Source: ResearchGate URL: [Link]

-

Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Publications URL: [Link]

-

Title: Miyaura borylation Source: Wikipedia URL: [Link]

-

Title: Miyaura Borylation Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Miyaura Borylations of Aryl Bromides in Water at Room Temperature Source: NIH National Library of Medicine URL: [Link]

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-(4-BOC-piperazin-1-yl)phenylboronic acid - 457613-78-4 - Structure, Synthesis, Properties [organoborons.com]

The Strategic Application of 4-(4-BOC-Piperazino)phenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffolds of Drug Design

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile template for structural modification, enabling fine-tuning of a molecule's interaction with biological targets.[3] Parallel to the ascent of privileged scaffolds, the development of robust synthetic methodologies has revolutionized the construction of complex drug molecules. Among these, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, facilitating the efficient formation of carbon-carbon bonds.[4] Central to this reaction is the use of boronic acids, which have become indispensable tools for medicinal chemists.[5] This guide focuses on a specific and highly valuable building block that marries these two powerful concepts: 4-(4-BOC-Piperazino)phenylboronic acid . Through a detailed exploration of its properties, applications, and the causality behind its use, this document will serve as a technical resource for scientists engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Strategic Advantages

This compound is a bifunctional reagent that offers a unique combination of a nucleophilic piperazine moiety and a versatile phenylboronic acid. The strategic inclusion of the tert-butoxycarbonyl (BOC) protecting group on one of the piperazine nitrogens is a critical design feature, allowing for controlled, stepwise synthesis.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃BN₂O₄ | [3] |

| Molecular Weight | 306.17 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 187-189 °C | [3] |

| CAS Number | 457613-78-4 | [3] |

The key advantages of employing this reagent in a drug discovery program are multifaceted:

-

Controlled Reactivity: The BOC group provides a robust yet readily cleavable protecting group for the N-4 nitrogen of the piperazine ring. This allows the unprotected N-1 nitrogen to participate in nucleophilic substitution or other coupling reactions, while the boronic acid moiety is available for Suzuki-Miyaura coupling. This orthogonality is paramount in multi-step synthetic sequences.

-

Enhanced Solubility and Bioavailability: The inherent polarity of the piperazine ring often enhances the aqueous solubility of the final compound, a critical factor for oral drug administration.[7]

-

Structural Rigidity and Vectorial Orientation: The phenylpiperazine unit provides a semi-rigid scaffold that allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with the binding sites of target proteins.

-

Modulation of Basicity: The BOC group temporarily masks the basicity of the N-4 nitrogen. Upon deprotection, this nitrogen can be protonated at physiological pH, potentially forming favorable ionic interactions with acidic residues in a protein's active site.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many kinase inhibitors and other targeted therapies.

Causality in Experimental Design: Optimizing the Suzuki-Miyaura Coupling

A successful Suzuki-Miyaura coupling is dependent on a careful selection of reaction parameters. The following discussion elucidates the rationale behind these choices when using this compound.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich boronic acids like our subject molecule, a less electron-donating ligand on the palladium center can be favorable. However, the specific aryl or heteroaryl halide coupling partner will heavily influence the optimal choice. For challenging couplings, particularly with heteroaryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition step.[8]

-

Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to a more nucleophilic boronate species.[9] For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred. Stronger bases such as cesium carbonate (Cs₂CO₃) can be effective for less reactive coupling partners.[8]

-